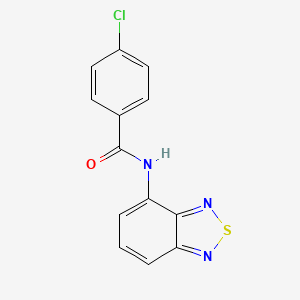

N-2,1,3-苯并噻二唑-4-基-4-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Photoluminescent Materials and Optoelectronics

The 2,1,3-benzothiadiazole (btd) core is a common building block for photoluminescent materials. In particular, derivatives of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide can serve as acceptors in polymer molecules. These materials find applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Fluorescent Probes and Sensors

Due to its inherent fluorescence properties, N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide can be used as a fluorescent probe or sensor. Researchers have explored its potential in detecting specific analytes, monitoring biological processes, and imaging cellular structures .

Coordination Chemistry and Metal Complexes

The compound forms coordination complexes with metal ions. For instance:

Photocatalysis and Photodynamic Therapy

Researchers explore the use of btd derivatives in photocatalytic reactions and photodynamic therapy. These compounds can absorb light and generate reactive species, which can be harnessed for therapeutic purposes or environmental remediation .

Materials Science and Organic Semiconductors

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide derivatives contribute to the development of organic semiconductors. Their electronic properties make them suitable for applications in field-effect transistors (FETs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) .

Biological Studies and Drug Design

Understanding the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) is crucial. Researchers investigate its potential as a scaffold for drug design or as a pharmacophore in medicinal chemistry .

作用机制

Target of Action

Benzothiadiazole derivatives are known to interact with various enzymes, including proteases, phosphatases, and kinases .

Mode of Action

It is suggested that the inhibitory prowess of benzothiadiazole derivatives stems from their ability to bind to the active sites of these enzymes, effectively impeding their catalytic activity .

Biochemical Pathways

The inhibition of enzymes such as proteases, phosphatases, and kinases can have broad effects on numerous biochemical pathways, including signal transduction, protein degradation, and cell cycle regulation .

Result of Action

The inhibition of key enzymes could potentially lead to significant changes in cellular function and homeostasis .

属性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPADTKRFGVAFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)